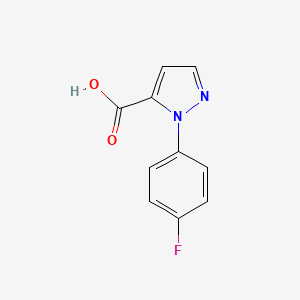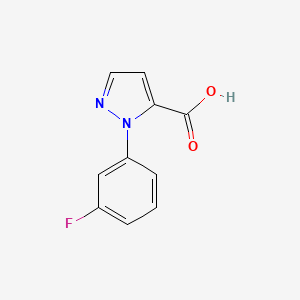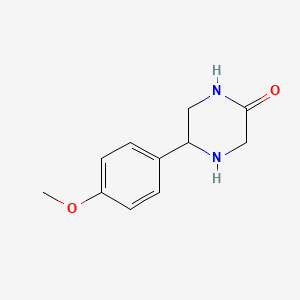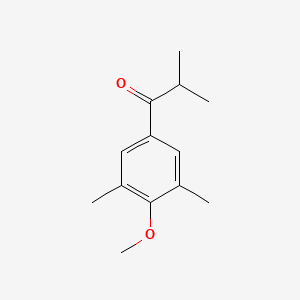
3-Bromo-N,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N,5-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a bromine atom and two methyl groups attached to the benzene ring, specifically at the 3rd and 5th positions, with an amino group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,5-dimethylaniline typically involves a multi-step process:
Nitration: The starting material, 1,3-dimethylbenzene, undergoes nitration to introduce a nitro group at the 3rd position.
Reduction: The nitro group is then reduced to an amino group, forming 3-amino-1,3-dimethylbenzene.
Bromination: Finally, bromination is carried out to introduce a bromine atom at the 5th position, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of specific catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of mesitylene as a solvent in the methylation reaction can be employed to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N,5-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-methoxy-N,5-dimethylaniline.
Oxidation: Products include 3-nitro-N,5-dimethylaniline.
Reduction: Products include 3-amino-N,5-dimethylaniline.
Scientific Research Applications
3-Bromo-N,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-N,5-dimethylaniline involves its interaction with specific molecular targets. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions .
Comparison with Similar Compounds
- 3-Bromo-N,N-dimethylaniline
- 2-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
Comparison: 3-Bromo-N,5-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions .
Properties
IUPAC Name |
3-bromo-N,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRZPBGDKKIZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
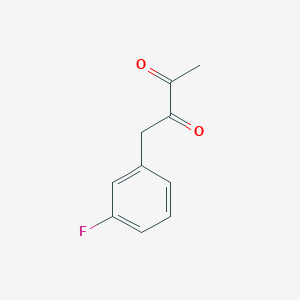
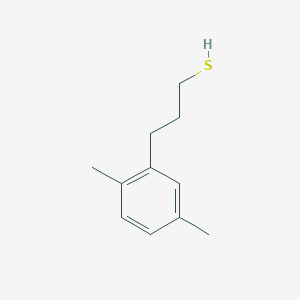
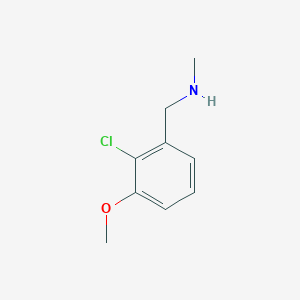
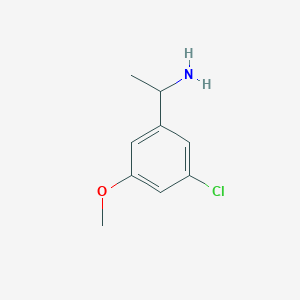
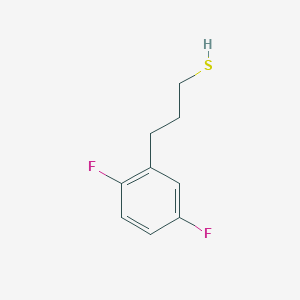
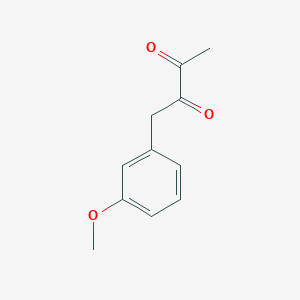
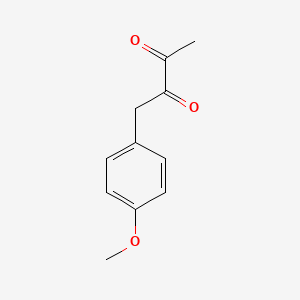
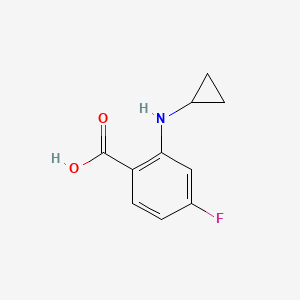
![Methyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B7965922.png)
